molecular formula C21H25N3O2 B2953354 2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2189434-72-6

2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2953354
CAS No.: 2189434-72-6
M. Wt: 351.45
InChI Key: UQCOATYQYQHMRF-UHFFFAOYSA-N
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Description

The compound “2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .


Molecular Structure Analysis

The molecular formula of the compound is C21H25N3O2. The molecular weight is 351.45. The structure includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The chemical reactions leading to the formation of various piperidine derivatives involve intra- and intermolecular reactions . These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystal Structure Studies: A novel bioactive heterocycle, demonstrating the significance of structural analysis for compounds with potential biological importance, highlights the role of crystal structure determination in understanding molecular conformations and interactions. This foundational work assists in the characterization of complex molecules for further biological and medicinal applications (Thimmegowda et al., 2009).

Pharmacological Applications

  • Anticancer Agents

    Research into benzopyranylamine compounds reveals their activity against human breast, CNS, and colon cancer cell lines, showcasing the therapeutic potential of structurally complex molecules in oncology (Jurd, 1996).

  • Antibacterial Activity

    The unexpected transformation of certain compounds during synthesis leading to derivatives with antibacterial properties underscores the significance of chemical modifications in discovering new antimicrobial agents (Anusevičius et al., 2014).

Molecular Modelling and Drug Design

  • Annulated N-Heterocyclic Carbene Ligands: The development of carbene ligands derived from aminopiperidine and their complexes demonstrates the role of novel synthetic routes in creating molecules with potential catalytic applications, contributing to the advancement of drug synthesis methodologies (Türkmen et al., 2008).

Novel Synthesis Approaches

  • Cis-Substituted Cyclobutyl-Benzothiazole Pyridazinone Synthesis: The development of a scalable synthesis process, including a copper-catalyzed C–N cross-coupling reaction, exemplifies the importance of innovative chemical synthesis techniques for producing complex molecules efficiently, which can be crucial for pharmaceutical development (Kallemeyn et al., 2014).

Future Directions

The future directions in the field of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Properties

IUPAC Name

2-[[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-15-6-9-20(25)24(22-15)14-16-10-12-23(13-11-16)21(26)19-5-3-2-4-18(19)17-7-8-17/h2-6,9,16-17H,7-8,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCOATYQYQHMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=CC=C3C4CC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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